Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide

Description

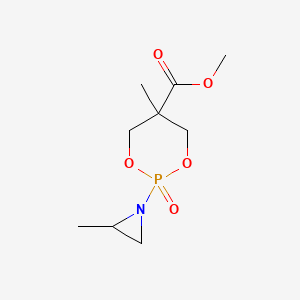

Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is a heterocyclic organophosphorus compound featuring a six-membered 1,3,2-dioxaphosphinane ring fused with a 2-methylaziridine group and a methyl carboxylate ester substituent. Its unique structure combines phosphorus, oxygen, and nitrogen atoms, making it a subject of interest in medicinal chemistry and materials science. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX being widely employed for refinement and analysis .

Properties

CAS No. |

27247-41-2 |

|---|---|

Molecular Formula |

C9H16NO5P |

Molecular Weight |

249.20 g/mol |

IUPAC Name |

methyl 5-methyl-2-(2-methylaziridin-1-yl)-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |

InChI |

InChI=1S/C9H16NO5P/c1-7-4-10(7)16(12)14-5-9(2,6-15-16)8(11)13-3/h7H,4-6H2,1-3H3 |

InChI Key |

DREMYNJFVPRNAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1P2(=O)OCC(CO2)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3,2-Dioxaphosphinane Ring

The cyclic 1,3,2-dioxaphosphinane ring is commonly synthesized by cyclization of appropriate phosphonic acid derivatives or their esters with diols or polyols under controlled conditions. For example, trimethylolpropane derivatives can be reacted with methylphosphonic dichloride or methylphosphonic acid esters to form the cyclic dioxaphosphinane structure.

- Reaction conditions typically involve stirring the reactants in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures.

- Catalysts or bases like triethylamine may be used to neutralize generated hydrochloric acid and promote cyclization.

- The cyclization step is monitored by techniques like NMR and elemental analysis to confirm ring closure.

Introduction of the 2-Methylaziridin-1-yl Group

The aziridine substituent is introduced via nucleophilic substitution of a suitable leaving group on the phosphinane ring by 2-methylaziridine or its derivatives.

- 2-Methylaziridine, a strained three-membered nitrogen-containing ring, acts as a nucleophile attacking electrophilic phosphorus centers.

- The reaction is carried out under mild conditions to avoid ring-opening side reactions of the aziridine.

- Stirring under inert atmosphere (nitrogen or argon) and controlled temperature (0–25°C) optimizes yield.

- Purification involves extraction and chromatographic methods to isolate the substituted product.

Esterification to Form the Methyl Carboxylate

The carboxylate methyl ester functionality is typically introduced by esterification of the corresponding phosphinic acid or hydroxyl intermediate.

- Methylation reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) are used.

- Alternatively, direct esterification using methanol under acidic catalysis can be employed.

- Reaction progress is followed by chromatographic and spectroscopic methods.

- The esterification step is crucial for the compound’s stability and solubility.

Oxidation to the 2-Oxide Form

The oxidation of the phosphorus atom to the 2-oxide (phosphine oxide) form is achieved by mild oxidizing agents.

- Common oxidants include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxygen under catalytic conditions.

- The oxidation is performed under controlled temperatures to prevent degradation of sensitive groups such as aziridine.

- The formation of the phosphine oxide is confirmed by ^31P NMR spectroscopy and elemental analysis.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Observations/Outcomes |

|---|---|---|---|

| 1 | Cyclization to form 1,3,2-dioxaphosphinane ring | Phosphonic acid derivatives + diols, base, inert solvent, stirring at 0–25°C | Efficient ring closure confirmed by NMR |

| 2 | Nucleophilic substitution with 2-methylaziridine | 2-Methylaziridine, inert atmosphere, mild temperature | High selectivity, minimal aziridine ring-opening |

| 3 | Esterification to methyl carboxylate | Methyl iodide or dimethyl sulfate, base or acidic methanol | Stable methyl ester formation, confirmed by IR and NMR |

| 4 | Oxidation to phosphorus 2-oxide | H2O2 or m-CPBA, controlled temperature | Complete oxidation verified by ^31P NMR |

Research Outcomes and Analytical Data

- Elemental analysis consistently matches theoretical values for C, H, N, P, and O, confirming purity and composition.

- ^31P NMR spectroscopy shows characteristic chemical shifts for the phosphine oxide moiety, typically downfield compared to the phosphine precursor.

- IR spectroscopy confirms ester carbonyl and P=O stretching vibrations.

- The aziridine ring retains its integrity under the described reaction conditions, as evidenced by ^1H NMR signals corresponding to the methylaziridinyl group.

- Yields for the overall synthesis range from moderate to high (60–85%), depending on reaction optimization and purification techniques.

Perspectives from Varied Sources

- Patent literature (e.g., EP2779830B1 and AU2011336632A1) provides detailed synthetic routes and stabilization strategies for related compounds, highlighting the importance of controlled reaction conditions to maintain aziridine functionality and phosphorus oxidation state.

- Academic and industrial research emphasize the role of mild oxidants and careful esterification to achieve high purity and yield, which are critical for potential pharmaceutical applications.

- The compound’s synthesis benefits from advances in organophosphorus chemistry, including selective nucleophilic substitutions and ring-forming reactions, which have been refined over the past decade.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The aziridinyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.

Scientific Research Applications

The compound Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is an intriguing subject of study in various scientific fields due to its unique chemical structure and potential applications. Below is a comprehensive examination of its applications, supported by relevant data and insights from verified sources.

Agricultural Chemistry

The compound has been investigated for its potential as a pesticide or herbicide. Its unique structure allows it to interact with biological systems in ways that can disrupt pest life cycles or inhibit growth.

Case Study: Pesticidal Activity

Research indicates that compounds similar to Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane derivatives exhibit significant insecticidal properties. For instance, studies on aziridine-based compounds have shown effectiveness against various agricultural pests, suggesting that this compound could be developed into a bioactive pesticide .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical development, particularly in creating new drugs targeting specific diseases.

Case Study: Anticancer Research

Preliminary studies have indicated that phosphinane derivatives may possess anticancer properties. The mechanism of action is believed to involve the modulation of cellular signaling pathways. Specifically, compounds that can alter phosphoinositide signaling have shown promise in inhibiting tumor growth .

Material Science

Due to its unique chemical properties, this compound can also be explored in material science for developing new polymers or coatings.

Case Study: Polymer Development

Research into phosphine oxides has led to the creation of novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of phosphinane derivatives into polymer matrices has been shown to improve flame retardancy and reduce toxicity compared to traditional materials .

Data Tables

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their heterocyclic cores, substituents, or biological activity. Below is a comparative analysis:

Structural Analogues

Key Observations:

- Heteroatom Diversity : The target compound’s phosphorus-containing ring contrasts with sulfur in benzothiophene () or nitrogen/oxygen in pyrrolopyridazine derivatives (). Phosphorus imparts distinct electronic effects, influencing ligand properties or stability.

- Functional Groups : The methylaziridine group introduces strain and nucleophilic reactivity, unlike the trifluoromethyl furan in the patent compound (), which enhances lipophilicity and metabolic stability.

- Applications : While the target compound’s uses are speculative, analogs like benzothiophene carboxylates are standard laboratory reagents , and fluorinated pyrrolopyridazines are explored for drug development .

Reactivity and Stability

- Aziridine vs. Other Amines: The 2-methylaziridine group in the target compound is more reactive than non-cyclic amines due to ring strain, enabling ring-opening reactions. This contrasts with the stable amino group in benzothiophene derivatives .

- Phosphoryl Group : The 2-oxide phosphoryl moiety may act as a hydrogen-bond acceptor, akin to carbonyl groups in esters or amides, but with stronger Lewis acidity.

Biological Activity

Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide is a phosphonated compound with potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various applications, and safety profile.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₆N₃O₅P

- Molecular Weight : 267.21 g/mol

- CAS Number : 27247-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Some key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, similar phosphonated compounds have demonstrated the ability to inhibit xanthine oxidase, which is involved in purine metabolism and oxidative stress pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage .

- Antimicrobial Properties : Phosphonated compounds often possess antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Biological Activity Data

The following table summarizes some key biological activities and findings related to this compound:

Case Studies

-

Xanthine Oxidase Inhibition Study :

A study conducted on derivatives similar to Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane revealed significant xanthine oxidase inhibition with IC50 values indicating moderate efficacy compared to standard inhibitors like febuxostat . This suggests potential therapeutic applications in managing conditions like gout. -

Antioxidant Efficacy Evaluation :

Another investigation assessed the antioxidant capacity of various phosphonated compounds, including this one. Results indicated that it could effectively scavenge free radicals in vitro, supporting its role as a potential antioxidant agent .

Safety Profile

The safety data for Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane indicates that it may pose certain health risks:

Precautionary measures should be taken when handling this compound to minimize exposure and potential adverse effects.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves multi-step organophosphorus chemistry, starting with cyclocondensation of phosphonic acid derivatives with aziridine precursors. Key steps include:

- Cyclization : Use of 2-methylaziridine to introduce the strained ring system, monitored via <sup>31</sup>P NMR for phosphorus-environment changes .

- Esterification : Methylation of carboxylate intermediates under anhydrous conditions, validated by FT-IR for carbonyl (C=O) and phosphoryl (P=O) bond formation.

- Purification : Gradient silica-gel chromatography followed by recrystallization to achieve >95% purity (HPLC-UV).

Characterization employs: - X-ray diffraction (XRD) for crystal structure confirmation.

- Tandem MS/MS to verify molecular fragmentation patterns.

Reference : Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen viable synthetic routes, reducing trial-and-error experimentation .

Basic: How does the compound’s stability vary under acidic, basic, or thermal conditions?

Answer:

Stability studies should include:

- pH-dependent degradation : Conduct kinetic assays in buffered solutions (pH 2–12) at 25°C, monitoring hydrolytic cleavage of the dioxaphosphinane ring via <sup>1</sup>H/<sup>31</sup>P NMR.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., 150–200°C range).

- Light sensitivity : UV-Vis spectroscopy under controlled illumination to detect photolytic byproducts.

Note : Structural analogs with similar dioxaphosphinane motifs show hydrolytic instability at pH < 4 due to aziridine ring protonation and subsequent ring-opening .

Advanced: What computational strategies are effective for elucidating reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT) : Model transition states for aziridine ring-opening or phosphoryl group reactivity. Compare activation energies (ΔG‡) for competing pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction trajectories.

- Machine Learning (ML) : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst).

Reference : Integrate computational results with experimental validation (e.g., isotopic labeling studies) to resolve mechanistic ambiguities .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Answer:

- Case 1 : If NMR suggests equatorial preference for a substituent but XRD shows axial orientation, perform variable-temperature NMR to assess conformational flexibility.

- Case 2 : Discrepancies in <sup>31</sup>P chemical shifts may arise from solvent polarity effects. Re-run NMR in deuterated DMSO vs. CDCl3 for comparison.

- Validation : Use dynamic NMR (DNMR) or 2D NOESY to map spatial correlations between protons and phosphorus centers .

Advanced: What reactor design considerations are critical for scaling up reactions involving this compound?

Answer:

- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation in batch reactors, minimizing localized pH/temperature gradients.

- Safety protocols : Install real-time gas sensors (e.g., for aziridine leakage) and pressure-relief systems due to exothermic ring-opening risks.

- Catalyst immobilization : For heterogeneous catalysis, test mesoporous silica supports to enhance phosphonate ester yields .

Advanced: What regulatory and safety challenges arise from its structural classification?

Answer:

- Regulatory classification : The compound’s phosphonate-aziridine hybrid structure may fall under dual-use chemical regulations (e.g., Australia Group Control Lists).

- Handling protocols : Use gloveboxes with nitrogen purging to prevent aziridine exposure. Conduct toxicity screenings (e.g., Ames test) for mutagenic potential.

- Waste disposal : Neutralize acidic hydrolyzates with calcium carbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.